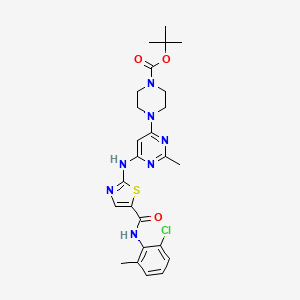
Ezetimibe-d4 Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ezetimibe-d4 Diacetate: is a deuterium-labeled derivative of Ezetimibe, a lipid-lowering compound used to inhibit the absorption of cholesterol in the small intestine. The deuterium labeling is used for tracing and studying the pharmacokinetics and metabolism of Ezetimibe in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4 Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The synthesis typically includes steps such as halogenation, coupling reactions, and esterification to introduce the deuterium atoms and form the diacetate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized conditions such as controlled temperature, pressure, and the use of specific catalysts are employed to ensure high yield and purity. Techniques like spray-drying and solvent-antisolvent precipitation are used to enhance the solubility and bioavailability of the final product .
化学反应分析
Types of Reactions: Ezetimibe-d4 Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further studies and applications.
科学研究应用
Ezetimibe-d4 Diacetate is extensively used in scientific research for:
Pharmacokinetics and Metabolism Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Interaction Studies: It is used to study interactions with other lipid-lowering agents and to understand the combined effects on cholesterol levels.
Biological Research: The compound helps in studying the mechanisms of cholesterol absorption and the role of specific transport proteins like Niemann-Pick C1-Like 1 (NPC1L1).
Industrial Applications: this compound is used in the development of new formulations and drug delivery systems to enhance the efficacy and safety of cholesterol-lowering therapies.
作用机制
Ezetimibe-d4 Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), located at the brush border of enterocytes . By blocking NPC1L1, the compound reduces the uptake of cholesterol into the enterocytes, leading to decreased delivery of cholesterol to the liver and increased clearance of cholesterol from the blood .
相似化合物的比较
Ezetimibe: The parent compound, used widely for lowering cholesterol levels.
Ezetimibe-glucuronide: A metabolite of Ezetimibe, formed via glucuronidation.
Statins: Another class of cholesterol-lowering agents that inhibit HMG-CoA reductase.
Uniqueness: Ezetimibe-d4 Diacetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike statins, which inhibit cholesterol synthesis, this compound specifically targets cholesterol absorption, making it a valuable tool for understanding and improving cholesterol-lowering therapies .
属性
IUPAC Name |
[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1/i9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGDCNFJOXKQY-MDTCGDLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B564812.png)











